4-(Bromomethyl)-3-chlorobenzonitrile 4-(Bromomethyl)-3-chlorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 21924-83-4
VCID: VC5599864
InChI: InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
SMILES: C1=CC(=C(C=C1C#N)Cl)CBr
Molecular Formula: C8H5BrClN
Molecular Weight: 230.49

4-(Bromomethyl)-3-chlorobenzonitrile

CAS No.: 21924-83-4

Cat. No.: VC5599864

Molecular Formula: C8H5BrClN

Molecular Weight: 230.49

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-3-chlorobenzonitrile - 21924-83-4

Specification

CAS No. 21924-83-4
Molecular Formula C8H5BrClN
Molecular Weight 230.49
IUPAC Name 4-(bromomethyl)-3-chlorobenzonitrile
Standard InChI InChI=1S/C8H5BrClN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Standard InChI Key OWKYKQSLKAJOBT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)Cl)CBr

Introduction

Chemical Identity and Structural Properties

4-(Bromomethyl)-3-chlorobenzonitrile (C8_8H5_5BrClN) belongs to the benzonitrile family, featuring a benzene ring substituted with a nitrile group (-CN), a bromomethyl (-CH2_2Br) group at position 4, and a chlorine atom at position 3. The molecular weight is 230.49 g/mol, calculated from its formula. Key structural attributes include:

  • Electron-withdrawing effects: The nitrile group deactivates the aromatic ring, directing electrophilic substitutions to specific positions.

  • Steric and electronic influences: The bromomethyl group introduces steric bulk and serves as a leaving group in nucleophilic substitution reactions.

A comparative analysis with related compounds highlights distinct features:

Property4-(Bromomethyl)-3-chlorobenzonitrile4-Bromo-3-chlorobenzonitrile 3-(Bromomethyl)-4-chlorobenzonitrile
Molecular FormulaC8_8H5_5BrClNC7_7H3_3BrClNC8_8H5_5BrClN
Molecular Weight (g/mol)230.49216.46230.49
Substituent PositionsBrCH2_2- at C4, Cl at C3Br at C4, Cl at C3BrCH2_2- at C3, Cl at C4
ReactivityHigh (bromomethyl as leaving group)Moderate (bromo as leaving group)High (bromomethyl as leaving group)

The bromomethyl group enhances reactivity compared to simple bromo- or chloro-substituted analogs, enabling diverse functionalization pathways.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(Bromomethyl)-3-chlorobenzonitrile typically involves bromination of 3-chloro-4-methylbenzonitrile. A proposed method includes:

  • Bromination of 3-Chloro-4-methylbenzonitrile:

    • Reactant: 3-Chloro-4-methylbenzonitrile treated with bromine (Br2_2) or N-bromosuccinimide (NBS).

    • Solvent: Carbon tetrachloride (CCl4_4) or dichloromethane (CH2_2Cl2_2).

    • Catalyst: Light or radical initiators (e.g., AIBN) for controlled benzylic bromination.

    • Reaction:

      3-Chloro-4-methylbenzonitrile+Br2CCl4,Δ4-(Bromomethyl)-3-chlorobenzonitrile+HBr\text{3-Chloro-4-methylbenzonitrile} + \text{Br}_2 \xrightarrow{\text{CCl}_4, \Delta} \text{4-(Bromomethyl)-3-chlorobenzonitrile} + \text{HBr}
    • Yield optimization requires stoichiometric control and inert atmospheres to prevent polybromination .

Industrial Scaling Challenges

  • Safety: Bromine’s toxicity and corrosivity necessitate closed systems and corrosion-resistant reactors.

  • Purification: Distillation or recrystallization from ethanol/water mixtures isolates the product (>95% purity).

  • Environmental compliance: Bromide byproducts require neutralization and hazardous waste protocols .

Physicochemical Properties

While experimental data for 4-(Bromomethyl)-3-chlorobenzonitrile is sparse, extrapolations from analogs suggest:

  • Melting Point: ~75–80°C (lower than 4-Bromo-3-chlorobenzonitrile’s 80–81°C due to bromomethyl’s steric effects) .

  • Boiling Point: ~265–270°C at 760 mmHg (similar to brominated benzonitriles).

  • Density: ~1.8 g/cm3^3 (higher than 4-Bromo-3-chlorobenzonitrile’s 1.7 g/cm3^3 due to added methylene group).

  • Solubility: Low in water (<0.1 g/L); soluble in organic solvents (e.g., DMF, THF, acetone).

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols):

4-(Bromomethyl)-3-chlorobenzonitrile+NH34-(Aminomethyl)-3-chlorobenzonitrile+HBr\text{4-(Bromomethyl)-3-chlorobenzonitrile} + \text{NH}_3 \rightarrow \text{4-(Aminomethyl)-3-chlorobenzonitrile} + \text{HBr}

This reactivity is exploited in drug synthesis, such as antimalarial or anticancer agents .

Coupling Reactions

The nitrile group participates in:

  • Cyano hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Palladium-catalyzed cross-couplings: Suzuki-Miyaura reactions to form biaryl structures.

Pharmaceutical Applications

  • Intermediate in kinase inhibitors: The nitrile and halogen motifs are prevalent in tyrosine kinase inhibitors (e.g., imatinib analogs).

  • Antiparasitic agents: Structural analogs show efficacy against Trypanosoma species .

Regulatory and Environmental Considerations

  • Storage: Inert atmospheres, away from oxidizers and heat sources.

  • Disposal: Incineration with scrubbers for halogen acid abatement.

  • Transportation: Classified under UN 3077 (environmentally hazardous substances).

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